2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide
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Overview
Description
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide is a complex organic compound that features both pyrimidine and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents.
Preparation Methods
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multi-step reactions. One common route includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol . This intermediate is then reacted with various amines to form the desired compound. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The thiazole and pyrimidine rings can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Ethanol, potassium carbonate, sodium ethoxide, and triethylamine are frequently used in these reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrimidines and thiazoles.
Scientific Research Applications
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other pyrimidine and thiazole derivatives, such as:
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C18H19N5O2S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H19N5O2S2/c1-3-12(27-17-20-13(19)9-14(24)21-17)16(25)23-18-22-15(10(2)26-18)11-7-5-4-6-8-11/h4-9,12H,3H2,1-2H3,(H,22,23,25)(H3,19,20,21,24) |
InChI Key |
PUZFFICWDJOMIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C)C2=CC=CC=C2)SC3=NC(=CC(=O)N3)N |
Origin of Product |
United States |
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